2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE
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Overview
Description
2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolidinone ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methoxyphenyl ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the use of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl maleate
- 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate
- 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate
Uniqueness
Compared to similar compounds, 2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-11-5-3-4-6-12(11)13(22-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXOGUCVRPYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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